molecular formula C13H13N3O3S B2436203 3-((3-(Pyridin-3-yloxy)azetidin-1-yl)sulfonyl)pyridine CAS No. 1903226-15-2

3-((3-(Pyridin-3-yloxy)azetidin-1-yl)sulfonyl)pyridine

Cat. No.: B2436203
CAS No.: 1903226-15-2
M. Wt: 291.33
InChI Key: LUYFARNHQIMARX-UHFFFAOYSA-N
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Description

3-((3-(Pyridin-3-yloxy)azetidin-1-yl)sulfonyl)pyridine is a versatile chemical compound with diverse applications in scientific research. This compound features a unique structure that combines pyridine and azetidine moieties, making it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((3-(Pyridin-3-yloxy)azetidin-1-yl)sulfonyl)pyridine typically involves the reaction of pyridine derivatives with azetidine intermediates. One common method includes the nucleophilic substitution reaction where pyridin-3-ol reacts with azetidine-1-sulfonyl chloride under basic conditions to form the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

3-((3-(Pyridin-3-yloxy)azetidin-1-yl)sulfonyl)pyridine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, where the pyridine or azetidine rings can be functionalized with different substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles and electrophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce amine derivatives .

Scientific Research Applications

3-((3-(Pyridin-3-yloxy)azetidin-1-yl)sulfonyl)pyridine has numerous applications in scientific research, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-((3-(Pyridin-3-yloxy)azetidin-1-yl)sulfonyl)pyridine involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

    Azetidine derivatives: Compounds like 1,3,3-trimethylazetidine share structural similarities and are used in polymerization reactions.

    Pyridine derivatives: Various pyridine-based compounds are known for their biological activities and are used in medicinal chemistry.

Uniqueness

3-((3-(Pyridin-3-yloxy)azetidin-1-yl)sulfonyl)pyridine stands out due to its combination of pyridine and azetidine moieties, which imparts unique chemical and biological properties. This dual functionality makes it a valuable compound for diverse research applications.

Properties

IUPAC Name

3-(1-pyridin-3-ylsulfonylazetidin-3-yl)oxypyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O3S/c17-20(18,13-4-2-6-15-8-13)16-9-12(10-16)19-11-3-1-5-14-7-11/h1-8,12H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUYFARNHQIMARX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1S(=O)(=O)C2=CN=CC=C2)OC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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